molecular formula C8H8Br2OS B6286844 (2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane CAS No. 2385479-23-0

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B6286844
CAS No.: 2385479-23-0
M. Wt: 312.02 g/mol
InChI Key: OJKYSRXILLZPHB-UHFFFAOYSA-N
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Description

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane is an organic chemical compound with the molecular formula C8H8Br2OS and a molecular weight of 312.02 g/mol. This compound contains sulfur and is characterized by the presence of bromine and methoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of (2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through the reaction of 2,6-dibromophenol with methanol in the presence of a base to form 2,6-dibromo-3-methoxyphenol. This intermediate is then reacted with methyl iodide in the presence of a suitable catalyst to introduce the sulfane group.

  • Reaction Conditions: : The reaction conditions for the synthesis include maintaining an inert atmosphere, using anhydrous solvents, and controlling the temperature to prevent side reactions.

  • Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding thiol derivatives.

  • Common Reagents and Conditions: : Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used in these reactions.

  • Major Products: : The major products formed from these reactions include sulfones, thiols, and various substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is utilized in biological studies to investigate the effects of sulfur-containing compounds on biological systems.

  • Industry: : The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane is unique due to its specific structural features, including the presence of bromine and methoxy groups on the phenyl ring. Similar compounds include:

  • 2,6-Dibromophenol: : Lacks the methoxy and sulfane groups.

  • 3-Methoxyphenol: : Lacks the bromine atoms.

  • Methyl phenyl sulfide: : Lacks the bromine atoms and methoxy group.

Properties

IUPAC Name

1,3-dibromo-4-methoxy-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2OS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYSRXILLZPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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